molecular formula C22H24N6O2 B2417272 (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034263-78-8

(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No. B2417272
CAS RN: 2034263-78-8
M. Wt: 404.474
InChI Key: ATHNXTXDEHCMSJ-UHFFFAOYSA-N
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Description

The compound “(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The presence of nitrogen atoms in the rings and the carbonyl group attached to the piperazine ring are notable features .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Given the functional groups in the molecule, it could potentially undergo a variety of reactions .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Compounds with structures related to the one mentioned have been studied for their molecular interactions, particularly as ligands for receptors. For example, research on cannabinoid receptors has involved detailed analysis of molecular interactions and the development of pharmacophore models to understand how such compounds bind and exert their effects. These studies contribute to the design of receptor-specific drugs, highlighting the importance of conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models in drug design (Shim et al., 2002).

Antimicrobial and Anticancer Activity

Another area of research focuses on the synthesis of new derivatives and their evaluation for antimicrobial and anticancer activities. Compounds synthesized from similar structures have shown variable and modest activity against bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, derivatives have been explored for their anticancer activity, particularly in targeting specific cancer cell lines, demonstrating the utility of such compounds in probing biological mechanisms and therapeutic interventions (Kamal et al., 2012).

Drug Design and Receptor Binding

The synthesis and receptor binding assays of pyrazolo[1,5-α]pyridines, including variations similar to the compound , have been investigated to understand their potential as ligands for various receptors. These studies contribute to the field of medicinal chemistry by identifying new compounds with potential therapeutic applications, especially in treating neurological disorders (Guca, 2014).

Theoretical Calculations and Molecular Modeling

Additionally, research involving theoretical calculations and molecular modeling has been carried out to predict the behavior of such compounds in biological systems, aiding in the design of molecules with desired properties. Studies involving DFT calculations, MM2, and MMFF94 analyses offer insights into the regioselectivity of reactions and the molecular basis of biological activity, which is crucial for rational drug design (Sanad et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c29-21(17-5-3-7-18(15-17)27-10-4-8-23-27)25-11-13-26(14-12-25)22(30)20-16-19-6-1-2-9-28(19)24-20/h3-5,7-8,10,15-16H,1-2,6,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHNXTXDEHCMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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